1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

Catalog No.
S15982324
CAS No.
50506-42-8
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-e...

CAS Number

50506-42-8

Product Name

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

IUPAC Name

1,2,2,4,5,6-hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-7-8(2)11(5)12(6,14-11)10(3,4)9(7)13/h1-6H3

InChI Key

UAGXTSPZMIYODP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C(O2)(C(C1=O)(C)C)C)C)C

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is a bicyclic compound characterized by its unique structural framework, which includes a seven-membered ring with an oxygen atom incorporated into the ring system. The compound has a complex arrangement of methyl groups that contribute to its chemical properties and potential reactivity. Its molecular formula is C13H20OC_{13}H_{20}O, and it has a molecular weight of approximately 208.2967 g/mol .

The chemical reactivity of 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one can be attributed to its double bond and the presence of the carbonyl group. This compound can undergo various reactions typical of ketones and alkenes, including:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles such as halogens or acids.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles like alcohols or amines to form hemiacetals or amines.
  • Oxidation: The compound can be oxidized to form more complex structures or functional groups.

These reactions are significant in synthetic organic chemistry for creating derivatives or related compounds .

Several synthesis methods have been reported for 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one:

  • Cyclization Reactions: Utilizing starting materials that allow for the formation of the bicyclic structure through cyclization under acidic or basic conditions.
  • Functional Group Transformations: Modifying existing compounds through functional group interconversions to introduce the required methyl groups and carbonyl functionalities.
  • Multi-step Synthesis: Employing a series of reactions including alkylation and oxidation to construct the final product from simpler precursors.

Each method varies in complexity and yield depending on the specific reagents and conditions used .

The applications of 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one are diverse:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fragrance Industry: Compounds with similar structures are often utilized in perfumery due to their pleasant odors.
  • Pharmaceuticals: Potential applications in drug development due to its unique chemical properties that may interact with biological systems.

The versatility of this compound highlights its importance in both industrial and research settings .

Interaction studies involving 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one typically focus on its reactivity with various nucleophiles and electrophiles in synthetic pathways. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential as a therapeutic agent. Further studies could elucidate its mechanism of action and specificity towards biological targets .

Several compounds share structural similarities with 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one:

Compound NameMolecular FormulaUnique Features
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-3-en-2-oneC8H10OFewer methyl groups; simpler structure
3-Buten-2-one derivative (various)C13H20OContains similar bicyclic structure
β-IononeC13H18OKnown for its fragrance properties
7-Oxabicyclo[2.2.1]heptanoneC10H16OSmaller ring system; different reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their structural differences from 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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